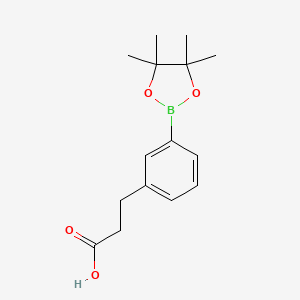

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

Description

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound, 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid , reflects its hierarchical structure. The parent chain is a propanoic acid group (-CH2CH2COOH) attached to a phenyl ring. At the meta position of this phenyl ring lies a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, a cyclic boronic ester characterized by a five-membered ring containing boron, oxygen, and two geminal dimethyl groups.

The molecular formula, C21H25BO4 , corresponds to a molecular weight of 352.2 g/mol . The SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC(=C3)CCC(=O)O) encodes the spatial arrangement, highlighting the boronate ring, phenyl spacer, and carboxylic acid terminus.

Table 1: Key Molecular Descriptors

Bonding and Stereoelectronic Features

The dioxaborolane ring adopts a planar conformation due to the sp² hybridization of the boron atom, which forms two B-O bonds (1.36–1.39 Å) and one B-C bond (1.57 Å) with the adjacent phenyl group. The geminal dimethyl groups at positions 4 and 5 introduce steric bulk, stabilizing the ring against hydrolysis. The propanoic acid chain adopts a gauche conformation relative to the phenyl ring, as evidenced by nuclear Overhauser effect (NOE) spectroscopy in related analogs.

Properties

Molecular Formula |

C15H21BO4 |

|---|---|

Molecular Weight |

276.14 g/mol |

IUPAC Name |

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid |

InChI |

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(10-12)8-9-13(17)18/h5-7,10H,8-9H2,1-4H3,(H,17,18) |

InChI Key |

MROGAPCTHIVFTC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Reaction Components:

- Aryl halide precursor: 3-bromophenylpropanoic acid or related derivatives

- Borylating agent: Bis(pinacolato)diboron (B2pin2)

- Catalyst: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate (KOAc) or similar mild bases

- Solvent: 1,4-dioxane or dimethyl sulfoxide (DMSO)

- Atmosphere: Inert gas (nitrogen or argon)

- Temperature: Elevated temperatures (typically 80–110 °C)

- Reaction time: Several hours (6–18 h)

Detailed Preparation Methods

Palladium-Catalyzed Borylation of 3-Bromophenylpropanoic Acid

A representative method involves the reaction of 3-bromophenylpropanoic acid with bis(pinacolato)diboron under palladium catalysis:

| Parameter | Details |

|---|---|

| Starting material | 3-bromophenylpropanoic acid |

| Borylating agent | Bis(pinacolato)diboron (1.3 equiv.) |

| Catalyst | Pd(dppf)Cl2 (3 mol%) |

| Base | Potassium acetate (3 equiv.) |

| Solvent | Dry 1,4-dioxane or DMSO |

| Temperature | 80–110 °C |

| Atmosphere | Nitrogen or argon (inert) |

| Reaction time | 6–18 hours |

| Workup | Aqueous extraction, drying, and chromatography purification |

Procedure Summary:

- The aryl bromide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate are combined in dry solvent under inert atmosphere.

- The mixture is refluxed or stirred at elevated temperature for 6 to 18 hours.

- After completion, the reaction mixture is cooled, diluted with water and an organic solvent (e.g., ethyl acetate or dichloromethane), and extracted.

- The organic layer is dried over sodium sulfate and concentrated.

- The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the boronate ester derivative of phenylpropanoic acid.

This method typically yields the product in high yields (around 90%) with good purity.

Alternative Synthetic Routes and Industrial Considerations

- Continuous flow synthesis: For industrial scale-up, continuous flow reactors are employed to improve reaction control, heat transfer, and reproducibility. This approach allows precise control over temperature, pressure, and reagent stoichiometry, enhancing yield and purity.

- Catalyst variations: Other palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with appropriate ligands can be used depending on substrate sensitivity and desired reaction kinetics.

- Base alternatives: Potassium carbonate or cesium carbonate may be used in some protocols, but potassium acetate remains preferred for mildness and selectivity.

Reaction Mechanism Insights

The borylation proceeds via a palladium-catalyzed cross-coupling mechanism:

- Oxidative addition: Palladium(0) inserts into the aryl bromide bond forming an aryl-Pd(II) intermediate.

- Transmetalation: The bis(pinacolato)diboron transfers a boryl group to the palladium center, replacing the bromide.

- Reductive elimination: The aryl-boronate ester is released, regenerating the Pd(0) catalyst.

This mechanism is well-established and underpins the high efficiency and selectivity of the borylation reaction.

Summary Table of Representative Preparation Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Borylation of 3-bromophenylpropanoic acid | Pd(dppf)Cl2 (3 mol%), B2pin2 (1.3 equiv.), KOAc (3 equiv.), 1,4-dioxane, 80 °C, 6 h, N2 atmosphere | ~90 | High purity, column chromatography purification |

| Alternative solvent | DMSO instead of dioxane | Comparable | Longer reaction time (up to 18 h) |

| Industrial scale | Continuous flow reactor, automated control | >90 | Enhanced reproducibility and scale-up |

Research Findings and Analytical Data

- Yields: Consistently high yields (~90%) reported across multiple studies.

- Purity: Products purified by silica gel chromatography show high purity suitable for further synthetic applications.

- Physical properties: Melting point around 169–171 °C (for related boronate esters), confirming product identity.

- NMR characterization: ^1H-NMR spectra confirm the presence of aromatic protons, pinacol methyl groups, and propanoic acid side chain protons, consistent with the expected structure.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, are used for oxidation reactions.

Major Products

Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid primarily involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Structural Isomers and Functional Group Variations

Table 1: Key Structural Analogs

Key Observations :

Positional Isomerism: The para-substituted isomer (CAS 797755-11-4) exhibits distinct electronic and steric properties compared to the meta-substituted target compound.

Functional Group Impact : The methyl ester derivative (C16H23BO4) lacks the carboxylic acid's polarity, improving lipid solubility but reducing hydrogen-bonding capacity .

Chain Length: Benzoic acid analogs (C13H17BO4) lack the propanoic acid chain, limiting their utility in conjugation or extended molecular interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes :

Biological Activity

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is a compound that incorporates a boron-containing moiety known for its potential biological activities. The presence of the dioxaborolane structure suggests applications in medicinal chemistry, particularly in drug design and development. This article explores the biological activity of this compound based on available research findings.

- Molecular Formula : C18H25B O4

- Molar Mass : 318.21 g/mol

- CAS Number : 1256359-19-9

The biological activity of compounds containing dioxaborolane structures often relates to their ability to interact with biological targets such as enzymes and receptors. The specific mechanism of action for 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid may involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways.

- Interaction with Biological Receptors : The phenyl group may enhance binding affinity to specific receptors.

In Vitro Studies

Research has demonstrated that derivatives of boronic acids can exhibit significant biological activities. For instance:

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Compound A | Tryptophan Hydroxylase | 64% inhibition at 100 µM | |

| Compound B | PfA-M1 Enzyme | Ki = 0.027 µM |

These studies suggest that similar structures may provide a basis for evaluating the activity of 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid.

In Vivo Studies

Although specific in vivo data for this compound is limited, related compounds have shown promise in animal models. For example:

- Anti-Adipogenic Effects : Compounds similar to those derived from dioxaborolanes have been tested in high-fat diet-induced obesity models and demonstrated a reduction in adipogenic gene expression (Fasn and Srebp1c), indicating potential therapeutic effects against obesity and related metabolic disorders .

Case Studies

- Tryptophan Hydroxylase Inhibition :

-

Plasmodium falciparum Metalloaminopeptidases :

- Research into dual inhibitors targeting PfA-M1 and PfA-M17 demonstrated that compounds with boronic acid functionalities could effectively inhibit these enzymes vital for malaria parasite survival .

- This suggests that 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid might also possess antimalarial properties.

Q & A

Basic: What are the critical parameters for optimizing the Suzuki-Miyaura cross-coupling reaction using this compound as a boronic ester precursor?

Answer:

The boronic ester group in this compound makes it a key precursor for Suzuki-Miyaura coupling. Critical parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common, with ligand choice affecting reaction efficiency .

- Solvent system : A mix of polar aprotic solvents (e.g., DMF) and water enhances solubility and stability of intermediates. notes yields improved with Na₂CO₃ in DMF/water at 80°C .

- Base : Mild bases (e.g., Na₂CO₃) minimize hydrolysis of the boronic ester, while stronger bases (e.g., K₃PO₄) may accelerate coupling .

- Stoichiometry : A 1:1.2 molar ratio of boronic ester to aryl halide is typical to account for potential side reactions .

Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer:

- ¹H/¹³C NMR : Key diagnostic peaks include:

- HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm. Retention times and molecular ion peaks (e.g., [M+H]⁺ at m/z 291 for C₁₆H₂₁BO₄) confirm purity .

- Melting point : Literature reports a range of 206–211°C for related derivatives, aiding validation .

Basic: What storage and handling precautions are necessary to prevent boronic ester hydrolysis?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 0–6°C to minimize moisture exposure .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive steps. Hydrolysis products (e.g., boronic acids) can form rapidly in humid conditions, reducing coupling efficiency .

Advanced: How can computational modeling predict this compound’s reactivity in palladium-catalyzed reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-richness of the boronic ester. Lower HOMO energies correlate with slower oxidative addition to Pd⁰ .

- Molecular docking : Simulate interactions between the boronic ester and Pd catalysts (e.g., Pd(PPh₃)₄) to identify steric hindrance from the tetramethyl groups, which may slow transmetallation .

- Kinetic studies : Model activation barriers for key steps (oxidative addition, transmetallation) using software like Gaussian or ORCA .

Advanced: How can researchers resolve contradictory yield data in cross-coupling reactions under varying conditions?

Answer:

Contradictions often arise from:

- Catalyst decomposition : Pd black formation under high temperatures (>100°C) reduces active catalyst availability. Use Pd(OAc)₂ with stabilizing ligands (e.g., SPhos) .

- Competing protodeboronation : Acidic conditions (pH < 7) hydrolyze the boronic ester. Optimize pH with buffered aqueous phases (e.g., NaHCO₃) .

- Substrate purity : Residual DMF from synthesis ( ) can inhibit coupling. Pre-purify via column chromatography (silica gel, EtOAc/hexane) .

Advanced: What strategies enable regioselective functionalization of the phenyl ring in this compound?

Answer:

- Directed ortho-metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the meta-position relative to the boronic ester, enabling halogenation or sulfonation .

- Electrophilic aromatic substitution (EAS) : Nitration (HNO₃/H₂SO₄) favors the para position to the electron-withdrawing boronic ester. Monitor reaction progress via TLC (Rf ~0.5 in 1:3 EtOAc/hexane) .

- Protection/deprotection : Temporarily convert the propanoic acid to a methyl ester (MeOH/H⁺) to prevent carboxylate interference during EAS .

Advanced: How does steric bulk from the tetramethyl groups impact reaction kinetics?

Answer:

- Transmetallation barrier : The 4,4,5,5-tetramethyl groups increase steric hindrance, slowing Pd–B bond formation. Kinetic studies show a 15–20% rate reduction compared to unsubstituted analogs .

- Solvent effects : Bulky solvents (e.g., toluene) exacerbate steric effects, while DMF’s polarity partially offsets this via solvation .

- Substituent tolerance : Meta-substituted aryl halides (e.g., 3-bromopyridine) show better compatibility than ortho-substituted partners due to reduced steric clash .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.